Bronchodilation Potency vs. Racemic Formoterol
In preclinical studies assessing the inhibition of tracheal smooth muscle contraction, arformoterol ((R,R)-formoterol) demonstrated a two-fold greater potency compared to racemic (R,R/S,S)-formoterol [1]. This potency advantage is attributed to the absence of the (S,S)-enantiomer, which is present in the racemate and has been shown in some preclinical models to antagonize the bronchodilatory effects of the (R,R)-enantiomer [2].
| Evidence Dimension | In vitro bronchodilator potency |
|---|---|
| Target Compound Data | Arformoterol ((R,R)-formoterol): 2-fold greater potency |
| Comparator Or Baseline | Racemic formoterol ((R,R/S,S)-formoterol) |
| Quantified Difference | 2-fold |
| Conditions | Inhibition of tracheal smooth muscle contraction (preclinical in vitro model) |
Why This Matters
This potency advantage enables lower doses to achieve equivalent or superior bronchodilation, potentially improving the therapeutic index.
- [1] Kharidia J, et al. A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease. Pulm Pharmacol Ther. 2008;21(4):657-663. View Source
- [2] Handley DA, et al. Preclinical and clinical pharmacology of arformoterol, a novel once-daily bronchodilator. Life Sci. 2002;135. View Source
